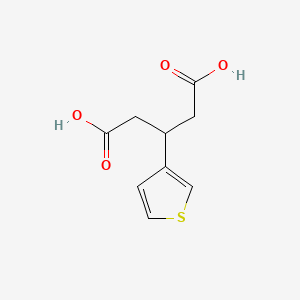

3-(3-Thienyl)pentanedioic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-thiophen-3-ylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-8(11)3-7(4-9(12)13)6-1-2-14-5-6/h1-2,5,7H,3-4H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKMKXGFJATBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Thienyl Pentanedioic Acid and Its Analogs

Strategies for Carbon-Carbon Bond Formation in Glutaric Acid Derivatives

The construction of the five-carbon dicarboxylic acid chain is a fundamental challenge in synthesizing these molecules. Various classic and modern organic reactions are employed to create the necessary carbon-carbon bonds with precision and control.

The Michael addition, or conjugate addition, is a cornerstone reaction for forming carbon-carbon bonds and is particularly effective for synthesizing 3-substituted glutaric acids. wikipedia.org This method typically involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org

A versatile and efficient route begins with the conversion of an aldehyde, such as thiophene-3-carbaldehyde, into a suitable Michael acceptor. scispace.com This is often achieved through a Knoevenagel condensation with an active methylene (B1212753) compound like diethyl malonate. The resulting product then serves as the substrate for a Michael addition reaction, where a second equivalent of a malonate anion acts as the nucleophile. The final step involves a one-pot acid hydrolysis and decarboxylation of the resulting dimalonate, which yields the desired 3-substituted glutaric acid in moderate yields. scispace.com This multi-step process allows for the systematic construction of the glutaric acid backbone with the desired substituent at the 3-position. scispace.com

This table illustrates the versatility of the Michael addition approach for synthesizing various 3-substituted glutaric acids from corresponding aldehydes. Data sourced from Kutama, I. U., and Ahmed, A. (2015). scispace.com

The Ireland-Claisen rearrangement is a powerful mdpi.commdpi.com-sigmatropic rearrangement used to form carbon-carbon bonds with a high degree of stereoselectivity. nrochemistry.comorganic-chemistry.org This variant of the classic Claisen rearrangement utilizes an allylic ester, which is first converted into its silyl (B83357) ketene (B1206846) acetal (B89532) by treatment with a strong base and a trialkylsilyl halide. nrochemistry.comorganic-chemistry.org This intermediate then rearranges under relatively mild conditions (often below 100 °C) to yield a γ,δ-unsaturated carboxylic acid silyl ester, which is subsequently hydrolyzed during workup to the free acid. organic-chemistry.org

A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate enolate through the choice of solvent. nrochemistry.com This control over the (E)- or (Z)-enolate directly influences the stereochemistry of the final product, making it a valuable tool in asymmetric synthesis. nrochemistry.com For the synthesis of a pentanedioic acid derivative, the resulting unsaturated acid would require further chemical modification, such as oxidative cleavage of the double bond, to generate the second carboxylic acid functionality.

Table 2: Solvent Effects on Enolate Geometry in Ireland-Claisen Rearrangement

| Base | Solvent System | Predominant Enolate Geometry |

|---|---|---|

| LDA | THF | (Z)-enolate |

| LDA | THF / 23% HMPA | (E)-enolate |

This table demonstrates how solvent conditions can influence the geometry of the silyl ketene acetal intermediate, a critical factor for stereochemical control in the Ireland-Claisen rearrangement. Data sourced from NROChemistry and Organic Chemistry Portal. nrochemistry.comorganic-chemistry.org

The Baylis-Hillman reaction provides a route to densely functionalized molecules that can serve as versatile precursors for more complex structures like substituted pentanedioic acids. wikipedia.orgnrochemistry.com This reaction creates a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde, under the catalysis of a nucleophile such as a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org

The product, a functionalized allylic alcohol, contains multiple reactive sites—a hydroxyl group, a double bond, and an electron-withdrawing group—that can be manipulated in subsequent synthetic steps. nrochemistry.com For instance, starting with thiophene-3-carbaldehyde and an activated alkene like methyl acrylate, the Baylis-Hillman reaction would yield a precursor that could potentially be converted into 3-(3-thienyl)pentanedioic acid through a series of oxidation and reduction steps. The reaction is known for its high atom economy, as it combines starting materials without the loss of any atoms. wikipedia.org

Table 3: Common Components in the Baylis-Hillman Reaction

| Component | Examples |

|---|---|

| Catalyst | DABCO (1,4-diazabicyclo[2.2.2]octane), Triphenylphosphine, DMAP, DBU |

| Activated Alkene | Acrylates, Acrylonitrile, Vinyl ketones, Acrolein |

| Electrophile | Aromatic aldehydes, Aliphatic aldehydes, Imines |

This table lists common reagents used in the Baylis-Hillman reaction, highlighting its modular nature. nrochemistry.comorganic-chemistry.org

Organometallic Catalysis in Thiophene-Substituted Pentanedioic Acid Synthesis

Organometallic catalysis offers powerful and direct methods for functionalizing the thiophene (B33073) ring, a crucial step in the synthesis of this compound. These techniques often provide higher efficiency and selectivity compared to traditional methods.

A classic and reliable method for introducing a carboxylic acid group onto an aromatic ring is through the carbonation of a Grignard reagent. libretexts.orgucalgary.ca This process involves two main steps. First, an organohalide, such as 3-bromothiophene (B43185), is reacted with magnesium metal in an ether solvent to form the corresponding thienylmagnesium bromide. libretexts.org

In the second step, this highly nucleophilic Grignard reagent is reacted with an electrophilic carbon source, most commonly solid carbon dioxide (dry ice). ucalgary.ca The Grignard reagent adds to one of the C=O bonds of CO2 to form a magnesium carboxylate salt. libretexts.orgucalgary.ca Subsequent workup with an aqueous acid protonates the salt to yield the final carboxylic acid, in this case, thiophene-3-carboxylic acid. masterorganicchemistry.com This product can then be used as a starting material for further elaboration into the target pentanedioic acid.

Modern synthetic chemistry has seen the development of powerful palladium-catalyzed reactions that allow for the direct carbonylation of C-H bonds, bypassing the need to first create an organohalide. rsc.orgresearchgate.net This approach is a more atom-economical and efficient strategy for synthesizing thiophene carboxylic acids. rsc.org

In these methodologies, a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)2], is used to activate a C-H bond on the thiophene ring. rsc.orgresearchgate.net The reaction is performed under an atmosphere of carbon monoxide (CO), which serves as the carbonyl source. A critical innovation in this area is the use of a binary CO/CO2 gas system, where the pressurized CO2 helps to suppress the thermal decomposition of the active palladium catalyst, thereby improving its durability and allowing for lower catalyst loadings. rsc.orgresearchgate.net An oxidant, such as p-benzoquinone, is often included to regenerate the active palladium catalyst. This method provides a direct route to thiophene-2-carboxylic acid and other isomers from unsubstituted thiophene. mdpi.comrsc.org

Table 4: Palladium-Catalyzed Carbonylation of Thiophene Derivatives

| Thiophene Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Thiophene | Pd(OAc)2, p-BQ, CO/CO2 | Thiophene-2-carboxylic acid | 99 |

| 2-Methylthiophene | Pd(OAc)2, p-BQ, CO/CO2 | 5-Methylthiophene-2-carboxylic acid | 85 |

| 3-Methylthiophene | Pd(OAc)2, p-BQ, CO/CO2 | 3-Methylthiophene-2-carboxylic acid | 95 |

| 2-Ethylthiophene | Pd(OAc)2, p-BQ, CO/CO2 | 5-Ethylthiophene-2-carboxylic acid | 92 |

This table showcases the high efficiency and scope of the direct palladium-catalyzed carbonylation of various thiophenes. Data sourced from Yamamoto, Y., et al. (2023). researchgate.net

Sonogashira Coupling Strategies

The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt, is instrumental in the synthesis of substituted alkynes and has been successfully applied to thiophene derivatives. nih.govscispace.com While a direct Sonogashira synthesis of this compound is not extensively detailed, the strategy can be readily adapted for its analogs by coupling a functionalized 3-halothiophene with an appropriate alkyne precursor to the pentanedioic acid side chain.

The general approach involves the reaction of a 3-iodothiophene (B1329286) or 3-bromothiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and a base, such as an amine. wikipedia.orgblucher.com.br Subsequent chemical transformations of the resulting thienyl-alkyne adduct would then be required to elaborate the pentanedioic acid moiety.

Key components and conditions for Sonogashira coupling of thienyl derivatives include:

Palladium Catalysts: A range of palladium(0) and palladium(II) complexes are effective. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and heterogeneous catalysts like Pd/C. nih.govnih.govorganic-chemistry.org

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper acetylide intermediate, enhancing the reaction rate. youtube.com However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Base: An amine base, such as triethylamine (B128534) or pyrrolidine, is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. blucher.com.bryoutube.com

Solvents: The reaction is often carried out in organic solvents like tetrahydrofuran (B95107) (THF) or N-methyl-2-pyrrolidone (NMP). blucher.com.brnih.gov Notably, successful Sonogashira couplings of iodothiophenes have been demonstrated in water, presenting a greener alternative. nih.gov

A plausible synthetic route towards an analog of this compound could involve the Sonogashira coupling of 3-iodothiophene with an alkyne bearing ester groups, such as diethyl pent-2-ynedioate. The resulting diethyl 2-(thiophen-3-ylethynyl)butanedioate could then undergo hydrogenation of the triple bond and subsequent manipulations to yield the desired pentanedioic acid structure. The choice of catalyst, solvent, and base is crucial for optimizing the yield and minimizing side reactions. nih.gov

| Catalyst System | Thiophene Substrate | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd/C-CuI-PPh₃ | Iodothiophene | Water | Economic and environmentally friendly process. | nih.gov |

| PdCl₂(PPh₃)₂/CuI | 3-Iodothiophene | THF | Standard conditions for coupling with various alkynes. | blucher.com.br |

| Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Aryl and Heteroaryl Halides | Triethylamine, Toluene, NMP | Highly efficient and recyclable heterogeneous catalyst. | nih.gov |

Stereoselective and Asymmetric Synthesis Routes for Pentanedioic Acid Derivatives

The synthesis of enantiomerically pure 3-substituted pentanedioic acid derivatives is of significant interest due to their potential as chiral building blocks in the synthesis of complex molecules. Stereoselective and asymmetric routes are crucial for accessing these compounds in high optical purity.

Prochiral Recognition in Glutaric Anhydride (B1165640) Reactions

A key strategy for the asymmetric synthesis of 3-substituted pentanedioic acids involves the desymmetrization of a prochiral 3-substituted glutaric anhydride. This approach relies on the principle of prochiral recognition, where a chiral reagent selectively reacts with one of the two enantiotopic carbonyl groups of the anhydride.

In a notable study, the reaction of various 3-substituted glutaric anhydrides with the chiral secondary alcohol (S)-1-(1'-naphthyl)ethanol was investigated. The reaction, mediated by 4-(N,N-dimethylamino)pyridine (DMAP), yields diastereomeric glutaric acid half-esters. The degree of diastereoselectivity, which reflects the level of prochiral recognition, was found to be highly dependent on the steric nature of the substituent at the 3-position of the glutaric anhydride.

The research demonstrated an inverse relationship between the steric bulk of the substituent and the degree of prochiral recognition. Smaller substituents led to higher diastereomeric ratios, while larger, bulkier groups resulted in lower selectivity. This trend is attributed to the steric interactions between the substituent on the anhydride and the chiral nucleophile in the transition state.

| Substituent (R) at C-3 | Diastereomeric Ratio |

|---|---|

| TBDMSO | 40:1 |

| Me | 16:1 |

| Et | 14:1 |

| Ph | 8:1 |

| i-Pr | 7:1 |

| t-Bu | 1:3 |

Enzymatic Resolution Techniques

Enzymatic methods offer a highly efficient and selective approach for the synthesis of chiral pentanedioic acid derivatives. Lipases are particularly versatile biocatalysts for these transformations, capable of catalyzing the enantioselective hydrolysis or alcoholysis of prochiral diesters or the desymmetrization of meso-anhydrides. nih.govmdpi.com

Lipase-catalyzed desymmetrization of 3-arylglutaric anhydrides has been shown to produce optically active monoesters with good stereoselectivities. researchgate.net The choice of enzyme, alcohol, and solvent significantly influences the stereochemical outcome of the reaction. For instance, the asymmetric alcoholysis of 3-substituted glutaric anhydrides using Candida antarctica lipase (B570770) B (CALB) has been explored, though achieving high enantiomeric excess can be challenging. semanticscholar.org In some cases, other enzymes like Amano PS (lipase from Pseudomonas cepacia) have demonstrated superior enantioselectivity for specific substrates, such as 3-(4-methoxyphenyl)-glutaric anhydride. semanticscholar.org

Another common approach is the enantioselective hydrolysis of prochiral diesters. For example, the monohydrolysis of diethyl 3-[3',4'-dichlorophenyl]-glutarate catalyzed by CALB has been achieved with excellent enantiomeric excess (>99% ee) on a pilot scale. semanticscholar.org Similarly, the desymmetrization of various 3-alkyl glutaric acid diesters using CALB has yielded products with high optical purity, which were subsequently used in the synthesis of bioactive molecules like pregabalin. semanticscholar.org

These chemoenzymatic routes, which combine chemical synthesis of a prochiral precursor with a highly selective enzymatic resolution step, are powerful strategies for accessing valuable, optically active building blocks derived from pentanedioic acid. nih.govnih.gov

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the production of chemicals. For glutaric acid and its derivatives, this includes the use of environmentally benign reagents and the development of biocatalytic processes that operate under mild conditions. researchgate.netrsc.org

Biocatalytic Transformations in Glutaric Acid Production

Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a sustainable alternative to traditional chemical synthesis for the production of glutaric acid. nih.govresearchgate.net Significant research has focused on engineering microorganisms like Corynebacterium glutamicum and Escherichia coli to produce glutaric acid from renewable feedstocks such as glucose. pnas.orgresearchgate.net

These engineered strains typically utilize a biosynthetic pathway starting from L-lysine, an amino acid that can be overproduced by these bacteria. frontiersin.orgrsc.org The pathway involves the conversion of L-lysine to 5-aminovalerate (AVA), which is then transformed into glutarate through the action of enzymes such as 5-aminovalerate aminotransferase and glutarate semialdehyde dehydrogenase. pnas.orgrsc.org Genes for these enzymes are often sourced from organisms like Pseudomonas putida. pnas.orgrsc.org

Metabolic engineering efforts have focused on optimizing the expression of these pathway genes, eliminating competing metabolic pathways, and enhancing precursor supply to improve the titer, yield, and productivity of glutaric acid. pnas.orgresearchgate.net Fed-batch fermentation strategies have been successfully employed to achieve high-level production.

| Microorganism | Fermentation Mode | Titer (g/L) | Yield | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Corynebacterium glutamicum | Fed-batch | 105.3 | 0.54 g/g | 1.53 | pnas.org |

| Corynebacterium glutamicum | Fed-batch | 90 | 0.7 mol/mol | 1.8 | pnas.org |

| Corynebacterium glutamicum | Fed-batch | 65.6 | N/A | N/A | rsc.org |

| Corynebacterium glutamicum | Fed-batch | 25 | 0.17 g/g | 0.32 | frontiersin.orgfrontiersin.org |

| Escherichia coli | Fed-batch | 53.7 | 0.64 mol/mol | N/A | researchgate.net |

| Escherichia coli | Fed-batch | 4.8 (36.5 mM) | N/A | N/A | rsc.orgasm.org |

These biocatalytic routes not only utilize renewable resources but also operate under mild, aqueous conditions, significantly reducing the environmental impact compared to conventional chemical processes. The high titers achieved demonstrate the potential for industrial-scale production of glutaric acid through fermentation. pnas.orgresearchgate.net

Reaction Mechanisms and Chemical Transformations of 3 3 Thienyl Pentanedioic Acid

Mechanistic Investigations of Formation Pathways

The synthesis of 3-(3-thienyl)pentanedioic acid and related 3-substituted glutaric acids can be achieved through several established synthetic routes. A prevalent and efficient method involves a two-step sequence beginning with a Knoevenagel condensation followed by a Michael addition. scispace.com

In a typical pathway, thiophene-3-carbaldehyde serves as the starting material. It undergoes a Knoevenagel condensation with a malonic ester, such as diethyl malonate, catalyzed by a weak base like piperidine. This reaction forms a thienylidene malonate intermediate. Subsequently, a second equivalent of the malonate ester, acting as a Michael donor, adds to the electron-deficient β-carbon of the intermediate in a Michael 1,4-conjugate addition. The resulting tetra-ester intermediate is then subjected to harsh hydrolytic and decarboxylative conditions, typically by heating in a strong acid (e.g., HCl) or base (e.g., NaOH), to yield the final this compound product. scispace.com

Table 1: Plausible Synthetic Pathway for this compound

| Step | Reaction Type | Reactants | Catalyst/Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Thiophene-3-carbaldehyde, Diethyl malonate | Piperidine | Diethyl 2-(thiophen-3-ylmethylene)malonate |

| 2 | Michael Addition | Diethyl 2-(thiophen-3-ylmethylene)malonate, Diethyl malonate | Sodium ethoxide | Tetraethyl 2-(thiophen-3-yl)propane-1,1,3,3-tetracarboxylate |

Alternative strategies could involve the alkylation of a malonic ester with a suitable 3-thienyl electrophile, followed by further chain extension and eventual hydrolysis and decarboxylation. researchgate.net

Decarboxylation Pathways of Thiophene-Substituted Glutaric Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. For thiophene-substituted glutaric acids, this transformation can be induced thermally or chemically. Thermal decarboxylation of glutaric acid derivatives typically requires high temperatures and can proceed through a cyclic anhydride (B1165640) intermediate, although the mechanism can be complex. nih.gov

In some cases, decarboxylation occurs as a concurrent reaction during other chemical transformations. For instance, harsh reaction conditions, such as bromination of thiophene (B33073) carboxylic acids, can lead to a bromination-decarboxylation sequence. beilstein-journals.org For this compound, selective mono-decarboxylation would yield 4-(3-thienyl)pentanoic acid, while complete decarboxylation, a much more challenging process, would result in 3-thienylpropane. The stability of the thiophene ring generally requires forcing conditions for such transformations.

Catalytic decarboxylative coupling reactions have also emerged as powerful synthetic tools, where a carboxylic acid group is replaced by another functional group, often an aryl or vinyl group, under transition-metal catalysis. wikipedia.org This methodology could potentially be applied to this compound to synthesize more complex structures.

Cyclization Reactions and Formation of Advanced Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for synthesizing advanced heterocyclic systems through cyclization reactions.

Intramolecular Anhydride Formation: Upon heating, particularly with a dehydrating agent like acetic anhydride or under vacuum, this compound can undergo intramolecular cyclization to form the corresponding cyclic anhydride, 3-(3-thienyl)dihydro-2H-pyran-2,6-dione. This six-membered ring anhydride is a reactive intermediate suitable for further derivatization.

Acid-Catalyzed Intramolecular Acylation: Under strong acid catalysis (e.g., polyphosphoric acid or trifluoroacetic acid), an intramolecular Friedel-Crafts-type acylation can occur. nih.gov In this reaction, one of the carboxylic acid groups is activated, forming an acylium ion intermediate. This electrophile can then be attacked by the electron-rich thiophene ring. The regioselectivity of this cyclization depends on the relative activation of the C-2 and C-4 positions of the 3-substituted thiophene ring. Attack at the C-2 position would lead to the formation of a fused dihydro-thieno[3,2-b]cycloheptenone derivative. Such cyclizations are pivotal in constructing polycyclic aromatic and heteroaromatic frameworks. nih.gov

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid moieties of this compound are readily converted into a wide array of other functional groups, providing access to a large family of derivatives. These transformations are standard in organic synthesis and allow for the fine-tuning of the molecule's physical and chemical properties. ub.eduresearchgate.net

Key Derivatization Reactions:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding diester.

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the dicarboxylic acid into the more reactive diacid chloride. researchgate.net

Amidation: The diacid chloride or the diacid itself (via activation with coupling agents) can react with primary or secondary amines to form diamides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acid groups to primary alcohols, yielding 3-(3-thienyl)pentane-1,5-diol. researchgate.net

Derivatization for Analysis: For analytical purposes, such as liquid chromatography-mass spectrometry (LC-MS/MS), carboxylic acids are often derivatized, for example, by reacting with 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve ionization efficiency and chromatographic separation. slu.senih.gov

Table 2: Common Functional Group Interconversions

| Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Diester | R-OH, H⁺ (catalyst), Heat | This compound diester |

| Diacid Chloride | SOCl₂ or (COCl)₂, Heat | 3-(3-Thienyl)pentanedioyl dichloride |

| Diamide | R₂NH, Coupling agent (e.g., DCC) or from diacid chloride | N,N'-disubstituted-3-(3-thienyl)pentanediamide |

C-H Activation Methodologies Applied to Thiophene and Pentanedioic Acid Scaffolds

Direct C-H activation has become a powerful strategy for molecular functionalization, avoiding the need for pre-functionalized starting materials. researchgate.net Both the thiophene ring and the pentanedioic acid backbone of the title compound present opportunities for such transformations.

Thiophene Ring C-H Activation: The C-H bonds on the thiophene ring are susceptible to activation and functionalization, most commonly through transition-metal catalysis. organic-chemistry.org Palladium-catalyzed direct arylation is a well-established method for forming C-C bonds at the C-H positions of thiophenes. mdpi.com For a 3-substituted thiophene, the C-2 and C-5 positions are generally the most electronically activated and sterically accessible for C-H functionalization. However, functionalization at the more challenging C-4 position (a β-position) can also be achieved using specialized catalytic systems, sometimes involving a palladium 1,4-migration mechanism. rsc.org These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂), a ligand, a base, and an aryl halide or other coupling partner. organic-chemistry.orgmdpi.com

Pentanedioic Acid Scaffold C-H Activation: While more challenging than C(sp²)-H activation, the functionalization of C(sp³)-H bonds on the aliphatic backbone is also possible. nih.gov These reactions often rely on a directing group strategy, where one of the carboxylic acid groups (or a derivative thereof) coordinates to a metal catalyst and directs the C-H activation to a specific position (e.g., the β or γ carbon). Recent advances have enabled the γ-selective transannular C-H arylation of cycloalkane carboxylic acids, a strategy that could conceptually be adapted to the open-chain pentanedioic acid scaffold to functionalize the C-2 or C-4 positions. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophene-3-carbaldehyde |

| Diethyl malonate |

| Piperidine |

| Diethyl 2-(thiophen-3-ylmethylene)malonate |

| Sodium ethoxide |

| Tetraethyl 2-(thiophen-3-yl)propane-1,1,3,3-tetracarboxylate |

| 4-(3-Thienyl)pentanoic acid |

| 3-Thienylpropane |

| 3-(3-Thienyl)dihydro-2H-pyran-2,6-dione |

| Acetic anhydride |

| Polyphosphoric acid |

| Trifluoroacetic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Lithium aluminum hydride |

| 3-(3-Thienyl)pentane-1,5-diol |

| 3-Nitrophenylhydrazine |

Advanced Characterization and Analytical Techniques for Structural Elucidation

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(3-Thienyl)pentanedioic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the thiophene (B33073) ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methine proton at the 3-position of the pentanedioic acid chain and the methylene (B1212753) protons would resonate in the aliphatic region. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, generally above 10 ppm, and this signal would disappear upon D₂O exchange. pressbooks.pub

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid groups are expected to have characteristic chemical shifts in the range of 165-185 ppm. pressbooks.pub The carbons of the thiophene ring would resonate in the aromatic region (approximately 120-140 ppm), while the aliphatic carbons of the pentanedioic acid chain would appear at higher field strengths.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Thienyl Protons | 7.0 - 8.0 | Multiplets |

| Methine Proton (-CH-) | 3.0 - 3.5 | Multiplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | 165 - 185 |

| Thienyl Carbons | 120 - 140 |

| Methine Carbon (-CH-) | 40 - 50 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and thiophene groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimers. pressbooks.pub The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. pressbooks.pub The presence of the thiophene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Thiophene | C-H Stretch | ~3100 |

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-COOH]⁺ | Loss of a carboxyl group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from any impurities and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. A reverse-phase HPLC method, similar to that used for the analysis of Propanedioic acid, 3-thienyl-, could be employed. sielc.com This would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer (e.g., water with phosphoric or formic acid). sielc.comsielc.com The retention time of the compound would be a key parameter for its identification and quantification. The purity of the compound can be determined by calculating the peak area percentage from the chromatogram.

Theoretical and Computational Investigations of 3 3 Thienyl Pentanedioic Acid

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the electronic structure of 3-(3-thienyl)pentanedioic acid would involve calculating the energies and visualizing the distributions of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap generally suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, one would expect the HOMO to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO might be distributed over the carboxylic acid groups. A data table in a dedicated study would typically present the calculated energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No experimental or calculated values for this compound were found.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the geometric, electronic, and spectroscopic properties of molecules. For this compound, these calculations would typically start with geometry optimization to find the lowest energy structure of the molecule.

Following optimization, various properties could be calculated, such as vibrational frequencies (to compare with experimental IR spectra), Mulliken population analysis (to determine partial atomic charges), and the molecular electrostatic potential (MEP) map. The MEP surface is valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org In the case of this compound, the oxygen atoms of the carboxylic acids would be expected to be the most negative regions, while the acidic protons would be the most positive.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface, or energy landscape, that describes the energy changes associated with these rotations. nih.gov

This analysis would involve systematically rotating the bonds connecting the thiophene ring to the pentanedioic acid backbone and the bonds within the backbone itself. The energy of each resulting conformation would be calculated to identify the global and local minima on the energy landscape. The results are critical for understanding how the molecule's shape influences its physical properties and biological activity.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound would interact with each other through various non-covalent forces. Given the two carboxylic acid groups, hydrogen bonding is expected to be the dominant intermolecular interaction. These hydrogen bonds typically form between the hydroxyl proton of one carboxylic acid and the carbonyl oxygen of another.

A detailed study, often supported by X-ray crystallography, would characterize the geometry of these hydrogen bonds (distances and angles) and describe the resulting supramolecular network. For dicarboxylic acids, it is common to observe dimeric structures or extended chains and sheets held together by hydrogen bonds. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal.

Molecular Modeling for Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. While no SAR studies specifically involving this compound were found, molecular modeling techniques are often employed to understand SAR in related systems.

For a series of related compounds, computational methods can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. This involves calculating various molecular descriptors (e.g., steric, electronic, hydrophobic properties) and correlating them with observed biological activity. Such models can help predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. For derivatives of this compound, a QSAR study might explore how modifying the thiophene ring or the length of the dicarboxylic acid chain affects a particular biological endpoint.

Applications and Utility of 3 3 Thienyl Pentanedioic Acid in Advanced Chemical Science

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

Organic compounds featuring a thiophene (B33073) core are well-established as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netmdpi.comespublisher.com The thiophene ring can act as a stable aromatic scaffold that can be functionalized to create complex molecular architectures. nih.govnih.gov Similarly, dicarboxylic acids like pentanedioic acid are fundamental intermediates, often used to construct larger molecules, including polymers and macrocycles. rsc.org

However, specific literature detailing the use of 3-(3-Thienyl)pentanedioic acid as a starting material or key intermediate for the synthesis of thiophene-based conjugates, conformationally constrained analogs, or in bioisosteric replacement strategies could not be located.

Synthesis of Thiophene-Based Conjugates and Scaffolds

The synthesis of thiophene-based molecules is a rich field of study. nih.govsemanticscholar.org Various coupling reactions, such as Suzuki and Stille couplings, are commonly employed to create complex conjugates. nih.gov While precursors like 3-thiophenecarboxylic acid and 3-thiopheneacetic acid are noted for creating trimer scaffolds, the specific utility of this compound in these or other synthetic routes is not documented in the available literature. nih.gov

Design of Conformationally Constrained Analogs

Introducing conformational constraints into a molecule is a key strategy in drug design to enhance binding affinity and selectivity for a biological target. nih.govnih.gov This is often achieved by incorporating cyclic structures or rigid linkers. The pentanedioic acid chain in the subject molecule could theoretically be cyclized to form a rigid scaffold. However, there are no specific published examples of This compound being used for this purpose. nih.govnih.gov

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. drughunter.comcapes.gov.br The thiophene ring is often considered a bioisostere of the benzene (B151609) ring. While this principle is widely applied, no studies were found that specifically discuss the use of the This compound moiety in bioisosteric replacement strategies for scaffold design.

Precursor in Polymer Chemistry and Materials Science

Thiophene-containing polymers, particularly polythiophenes, are a major class of conducting polymers with applications in organic electronics. nih.govcmu.edu The properties of these polymers can be tuned by modifying the substituents on the thiophene ring. nih.gov

Development of Polythiophene Derivatives with Defined Regiochemistry

The regiochemistry of substituents on the polythiophene backbone, particularly for 3-substituted thiophenes, is crucial for controlling the polymer's electronic and optical properties. cmu.eduacs.org Head-to-tail coupling generally leads to more planar, highly conjugated polymers with better charge transport characteristics. cmu.edu While this compound possesses a substituent at the 3-position of the thiophene ring, there is no available research describing its polymerization or its effect on the regiochemistry of the resulting polymer. nih.govacs.org The dicarboxylic acid functionality suggests it could potentially be used to create polyesters or polyamides with thiophene units in the backbone, but such polymers have not been described in the reviewed literature.

Thin Film Fabrication and Self-Assembly Phenomena

Polythiophenes and other conjugated polymers are often processed into thin films for use in electronic devices. cmu.edumdpi.comijsr.net The self-assembly of these polymers, driven by intermolecular interactions, is critical for achieving the ordered structures necessary for efficient device performance. cmu.edu Amphiphilic polythiophenes, for instance, can self-assemble into highly ordered structures. cmu.edu The carboxylic acid groups on This compound could impart amphiphilic character to a corresponding polymer, potentially influencing its self-assembly and thin-film morphology. However, without evidence of the polymer's synthesis, any discussion of its thin-film properties remains speculative.

Design of Organic Electronic and Optoelectronic Materials

The incorporation of thiophene and its derivatives is a cornerstone in the development of organic electronic and optoelectronic materials. semanticscholar.orgresearchgate.netjuniperpublishers.com These materials are integral to technologies such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). semanticscholar.orgjuniperpublishers.com The utility of thiophene-based compounds in these applications stems from their unique electronic characteristics, chemical robustness, and adaptability. semanticscholar.orgresearchgate.net

The 3-(3-thienyl) group in this compound can be envisaged as a key building block for creating advanced semiconducting materials. Thiophene-containing polymers and small molecules often exhibit excellent charge transport properties, which are fundamental to the performance of electronic devices. rsc.org The electronic and optical properties of these materials, such as their absorption and emission spectra, can be finely tuned through chemical modifications of the thiophene ring or its substituents. acs.orgnbinno.com For instance, introducing different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby optimizing the material for specific applications like light harvesting or emission. researchgate.net

The pentanedioic acid component of the molecule offers a versatile anchor point for polymerization or for linking to other functional moieties. This dicarboxylic acid structure allows for the systematic construction of larger, conjugated systems, which are essential for efficient charge transport. The flexible aliphatic chain of the pentanedioic acid could also influence the solubility and processing characteristics of the resulting materials, which are crucial factors for the fabrication of large-area and flexible electronic devices. researchgate.net

Below is a table summarizing the potential roles of the constituent parts of this compound in organic electronic and optoelectronic materials.

| Structural Component | Potential Role in Organic Electronics/Optoelectronics | Relevant Properties |

| 3-Thienyl Group | Core component of the active semiconducting layer in OSCs, OLEDs, and OFETs. semanticscholar.orgjuniperpublishers.com | Excellent charge transport, high stability, tunable electronic and optical properties. rsc.orgresearchgate.net |

| Pentanedioic Acid Backbone | Linker for creating polymers or larger conjugated systems; anchor for attachment to surfaces or other molecules. | Facilitates polymerization, influences solubility and film morphology. |

The design of novel materials based on this compound could lead to advancements in the efficiency, stability, and processability of organic electronic devices.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The dicarboxylic acid functionality of this compound makes it a prime candidate for applications in this field.

The two carboxylic acid groups can act as both hydrogen bond donors and acceptors, enabling the formation of well-defined, self-assembled structures. Carboxylate ligands are known for their versatility in coordinating with metal cations, which can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are of great interest due to their porous nature and potential applications in gas storage, catalysis, and sensing.

The specific geometry and flexibility of the pentanedioic acid chain, influenced by the attached thienyl group, can direct the formation of specific supramolecular architectures. This ability to form predictable and stable hydrogen-bonded networks is a key aspect of molecular recognition, where a host molecule selectively binds to a specific guest molecule. The dicarboxylic acid motif can be engineered to create "molecular clefts" or cavities that are complementary in size and shape to a target guest.

The thienyl group can also participate in non-covalent interactions, such as π-π stacking, which can further stabilize supramolecular assemblies and introduce interesting electronic or photophysical properties into the resulting structures. The interplay between the hydrogen bonding of the carboxylic acid groups and the potential π-stacking of the thiophene rings could lead to the formation of complex and functional supramolecular systems.

The table below outlines the potential applications of this compound in supramolecular chemistry and molecular recognition.

| Functionality | Role in Supramolecular Chemistry | Potential Applications |

| Dicarboxylic Acid | Formation of hydrogen-bonded networks; coordination with metal ions. researchgate.net | Crystal engineering, formation of gels and liquid crystals, construction of MOFs. |

| Thienyl Group | Participation in π-π stacking interactions; modification of electronic properties. | Templating self-assembly, creating photoactive or electronically active supramolecular systems. |

| Overall Molecular Structure | Building block for host-guest systems. | Molecular sensing, selective encapsulation of small molecules. |

The unique combination of a rigid aromatic heterocycle and a flexible dicarboxylic acid linker in this compound provides a rich platform for the exploration of new supramolecular structures and molecular recognition motifs.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of thiophene (B33073) derivatives, traditionally performed using batch chemistry, is poised for a technological evolution through the integration of flow chemistry and automated synthesis. numberanalytics.comresearchgate.net Flow chemistry, where reactions are run in continuous-flow reactors, offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, greater scalability, and superior reproducibility. These platforms allow for the exploration of novel reaction conditions, such as high temperatures and pressures, with greater control.

For a compound like 3-(3-thienyl)pentanedioic acid, adapting classical synthetic routes like the Paal-Knorr or Gewald reactions to a flow-based system could streamline its production and the generation of its derivatives. researchgate.netwikipedia.org Automated platforms can further accelerate this process by systematically varying reactants, catalysts, and conditions to rapidly create libraries of related compounds for screening and optimization.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Thiophene Derivatives

| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization | Straightforward; achieved by running the system for longer |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small internal volumes |

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Reaction Control | Moderate; subject to mixing and heating lags | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | High run-to-run consistency |

Advanced Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is becoming an indispensable tool in the design of new molecules. Predictive modeling allows researchers to forecast the biological and chemical properties of novel derivatives of this compound before they are synthesized, saving significant time and resources. nih.gov By generating predicted bioactivity profiles, researchers can improve the accuracy of these models. nih.govnih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) and machine learning models can analyze how structural modifications to the this compound scaffold affect its properties. nih.govresearchgate.net For instance, recent studies on related thienyl derivatives have used molecular modeling to understand their binding modes at biological targets, which in turn guides the design of more potent and selective compounds. nih.gov These computational approaches consider various factors, including stereochemistry and three-dimensional structure, which are critical for biological activity. nih.gov The use of conformal prediction can provide a robust framework for calculating these profiles and evaluating their impact. nih.gov

Table 2: Key Parameters in Computational Modeling of Thiophene Derivatives

| Parameter / Model | Description | Relevance to Derivative Design |

|---|---|---|

| Molecular Fingerprints | Structural keys representing the presence or absence of specific chemical features. researchgate.net | Used to calculate similarity between molecules and predict target binding. researchgate.net |

| QSAR Models | Correlate variations in molecular structure with changes in biological activity. | Predicts the potency or other activities of unsynthesized derivatives. |

| Molecular Docking | Simulates the binding of a molecule to a target receptor or enzyme. | Elucidates binding modes and helps optimize interactions for higher affinity. nih.gov |

| Machine Learning | Algorithms like Random Forest can be trained on known drug-target data to predict new interactions. researchgate.net | Screens virtual libraries of derivatives to identify candidates with high predicted bioactivity. researchgate.net |

Exploration of Unconventional Reactivity and Novel Chemical Transformations

The thiophene ring is a versatile heterocyclic system with well-established aromatic reactivity. numberanalytics.comwikipedia.org However, future research will likely focus on exploring unconventional reactivity patterns to access novel chemical space. This includes the development of new methods for C-H bond activation and functionalization, which allow for the direct modification of the thiophene ring without pre-functionalized starting materials. organic-chemistry.org

For example, transformations like the Scholl reaction, used to create complex fused polycyclic aromatic systems, could be applied to derivatives of this compound to generate unique, rigid scaffolds. nih.gov Other emerging areas include metal-free cyclization reactions and transformations involving radical intermediates, which can provide access to structures not achievable through traditional methods. organic-chemistry.org The two carboxylic acid groups on the pentanedioic acid backbone can also be used as directing groups or can be temporarily protected to steer reactions to specific positions on the thiophene core, offering a rich field for chemical innovation.

Table 3: Examples of Novel Chemical Transformations for the Thiophene Ring

| Transformation Type | Description | Potential Application to this compound |

|---|---|---|

| Direct C-H Arylation | Palladium-catalyzed coupling of thiophenes with aryl halides. organic-chemistry.org | Introduction of diverse aryl groups onto the thiophene ring to modulate electronic or steric properties. |

| Scholl Reaction | Oxidative cyclodehydrogenation to form carbon-carbon bonds between aromatic rings. nih.gov | Synthesis of rigid, fused-ring systems for materials science applications. |

| Thienyllithium Formation | Reaction with organolithium reagents to create a potent nucleophile. wikipedia.org | A key intermediate for introducing a wide range of electrophiles to the thiophene ring. wikipedia.org |

| Radical Cyclization | Metal-free reactions using reagents like elemental sulfur to form the thiophene ring. organic-chemistry.org | Development of novel, sustainable synthetic routes to complex thiophene structures. |

Development of Derivatized Forms for Specialized Chemical Applications

The true potential of this compound lies in its capacity to be derivatized into a multitude of forms for specialized applications. The two carboxylic acid functional groups are ideal handles for chemical modification, allowing for the synthesis of esters, amides, and polymers.

In medicinal chemistry, converting the carboxylic acids into esters can create prodrugs with improved properties, such as enhanced blood-brain barrier permeability. nih.gov Amide derivatives can be synthesized to explore new interactions with biological targets, as seen in the design of potent NMDA receptor agonists from related thienyl compounds. nih.gov

In materials science, this compound can serve as a monomer for the synthesis of novel polyesters or polyamides. The incorporation of the thiophene ring into a polymer backbone is a well-known strategy for creating conductive or semi-conductive materials with applications in organic electronics. numberanalytics.com

Table 4: Potential Derivatives of this compound and Their Applications

| Derivative Type | Example Structure | Potential Specialized Application |

|---|---|---|

| Diester | Dimethyl 3-(3-thienyl)pentanedioate | Intermediate for further synthesis; potential prodrug form. nih.govnih.gov |

| Diamide | N,N'-Dialkyl-3-(3-thienyl)pentanediamide | Building block for supramolecular structures; novel bioactive compounds. nih.gov |

| Amino Acid Conjugate | Conjugation with amino acids | Peptidomimetics; targeted drug delivery. nih.gov |

| Polyester/Polyamide | Polymer with diols or diamines | Functional materials for organic electronics or specialty plastics. numberanalytics.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-Thienyl)pentanedioic acid derivatives for biomedical applications?

- The synthesis typically involves coupling reactions using activated esters (e.g., N-hydroxysuccinimide esters) under mild conditions. For example, urea-based derivatives can be synthesized by reacting this compound precursors with amines or thiols in the presence of coupling agents like carbodiimides. Purification often utilizes reversed-phase HPLC or silica gel chromatography to isolate high-purity products .

Q. Which analytical techniques are critical for validating the structural integrity and purity of this compound derivatives?

- Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for preclinical studies).

- Mass Spectrometry (MS) : For molecular weight confirmation.

- Gas Chromatography/Flame Photometric Detection (GC/FPD) : To quantify metabolites containing the pentanedioic acid moiety via derivatization (e.g., methylation) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its efficacy as a prostate-specific membrane antigen (PSMA) inhibitor?

- Modifications at the thienyl group (e.g., halogenation or functional group substitution) can improve binding affinity to PSMA's glutamate-binding site. For instance, replacing the thienyl group with radiohalogenated aryl moieties (e.g., 4-iodobenzoyl) increases tumor uptake in preclinical models. Additionally, optimizing linker length between the urea and pentanedioic acid groups enhances target retention .

Q. What experimental models are optimal for evaluating the in vivo pharmacokinetics and tumor-targeting efficiency of this compound-based radiopharmaceuticals?

- Xenograft Models : PSMA-expressing cell lines (e.g., LNCaP or PC-3 PIP) implanted in immunodeficient mice are standard for biodistribution studies.

- Imaging Modalities : SPECT or PET imaging quantifies tumor uptake (e.g., %ID/g) and off-target clearance. For example, [¹²⁵I]-labeled analogs show >8%ID/g in PSMA+ tumors at 30 minutes post-injection .

Q. How do researchers address discrepancies between in vitro binding assays and in vivo efficacy data for urea-based pentanedioic acid compounds?

- Discrepancies may arise due to metabolic instability or poor pharmacokinetics. Strategies include:

- Prodrug Design : Masking carboxylate groups with ester protections to improve membrane permeability.

- Metabolite Analysis : Using LC-MS to identify degradation products and refine structural stability.

- Dosage Optimization : Adjusting administered doses based on plasma half-life measurements from pharmacokinetic studies .

Methodological Considerations

Q. What computational approaches aid in predicting the binding mode of this compound derivatives to PSMA?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with PSMA's active site. Key interactions include hydrogen bonding between the pentanedioic acid carboxylates and Arg534/Arg463 residues, as well as hydrophobic contacts with the thienyl group .

Q. How can researchers optimize radiohalogenation strategies for this compound derivatives in theranostic applications?

- Direct Labeling : Using prosthetic groups like 4-fluoro-benzoyl or 6-fluoro-nicotinoyl for ¹⁸F incorporation.

- Indirect Labeling : Employing trialkylstannane precursors for ¹²⁵I/¹³¹I isotopes. Radiochemical yields typically range from 30–80%, with HPLC purification ensuring radiochemical purity >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.